N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group at the 4-position and an oxazole-5-carboxamide moiety. The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its bioisosteric properties with nucleic acid bases, while the oxazole group contributes to metabolic stability and solubility. The compound’s molecular formula is C₁₁H₈ClN₃O₂S, with a molecular weight of 281.57 g/mol. Structural elucidation of such compounds typically employs crystallographic methods like those supported by the SHELX software suite, which is widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c1-6-5-8(18-16-6)11(17)15-12-14-10-7(13)3-2-4-9(10)19-12/h2-5H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDMBHUWEZWMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
Key Observations:
Substituent Impact: The target compound has a single chloro group on the benzothiazole ring, whereas the dichloro analog in exhibits higher molecular weight (370.07 g/mol) and likely reduced solubility due to increased hydrophobicity . The dimethylaminopropyl group in the analog introduces a tertiary amine, forming a hydrochloride salt (401.31 g/mol), which may enhance aqueous solubility compared to the neutral target compound .
Functional Group Variations: The oxazole-5-carboxamide group in the target compound differs from the dimethoxybenzamide moiety in .
Implications for Research and Development
- Drug Design : The target compound’s compact structure (281.57 g/mol) may favor blood-brain barrier penetration compared to bulkier analogs like the dichloro-dimethoxy derivative.
- Synthetic Accessibility: The absence of complex substituents (e.g., dimethylamino groups or hydrochloride salts) in the target compound could simplify synthesis and purification.
- Structure-Activity Relationships (SAR) : The chloro and methyl groups likely modulate electronic and steric interactions in target binding, warranting further SAR studies against analogs in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
